4-Ethynyl-2,3-dimethylpiperidin-4-ol

Analgesic Local Anesthetic Toxicity

4-Ethynyl-2,3-dimethylpiperidin-4-ol is a fully substituted piperidine scaffold possessing a free secondary amine, a tertiary alcohol, a terminal alkyne, and vicinal methyl groups at positions 2 and 3. This combination of functional groups distinguishes it from both unsubstituted 4-ethynylpiperidin-4-ol (CAS 134701-51-2) and N-substituted clinical candidates like kazcaine.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 66493-34-3
Cat. No. B14471802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-2,3-dimethylpiperidin-4-ol
CAS66493-34-3
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC1C(NCCC1(C#C)O)C
InChIInChI=1S/C9H15NO/c1-4-9(11)5-6-10-8(3)7(9)2/h1,7-8,10-11H,5-6H2,2-3H3
InChIKeyBZKKJFAATBNZLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethynyl-2,3-dimethylpiperidin-4-ol (CAS 66493-34-3): Structural Baseline for Research Procurement


4-Ethynyl-2,3-dimethylpiperidin-4-ol is a fully substituted piperidine scaffold possessing a free secondary amine, a tertiary alcohol, a terminal alkyne, and vicinal methyl groups at positions 2 and 3 . This combination of functional groups distinguishes it from both unsubstituted 4-ethynylpiperidin-4-ol (CAS 134701-51-2) and N-substituted clinical candidates like kazcaine [1]. The 2,3-dimethyl substitution pattern introduces two additional chiral centers, expanding the stereochemical space available for structure-activity relationship (SAR) studies [2].

Why Generic 4-Ethynylpiperidin-4-ol Cannot Substitute for 4-Ethynyl-2,3-dimethylpiperidin-4-ol


The assumption that any 4-ethynylpiperidin-4-ol derivative will perform identically is disproven by structure-activity data. The precise position and number of methyl groups on the piperidine ring critically dictate pharmacological profiles. For example, class-level evidence shows that the shift from 2,5-dimethyl to 2,3-dimethyl substitution on ethynyl-piperidinol scaffolds leads to distinct stereochemical outcomes and reported analgesic potencies [1]. Furthermore, literature indicates that the presence of a free N-H moiety, as found in this compound, versus N-substituted analogs like 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol, results in fundamentally different hydrogen-bonding capabilities and toxicological profiles, directly impacting downstream derivatization strategies [2].

Quantitative Differentiation Evidence for 4-Ethynyl-2,3-dimethylpiperidin-4-ol Procurement


Comparative Toxicity Margin of a Positional Isomer (2,5-Dimethyl vs. Tetracaine)

While direct data for the 2,3-dimethyl isomer is absent, a close positional isomer (1-(2-butenyl)-4-ethynyl-2,5-dimethyl-4-piperidinol) provides a quantitative benchmark for the class. Its benzoic ester demonstrated local anesthetic activity equivalent to tetracaine but with a significantly improved safety margin; its toxicity was less than that of tetracaine by a factor of almost 3 [1]. This establishes the ethynyl-dimethyl-piperidinol core as a scaffold capable of matching clinical standard potency while reducing acute risk, a crucial differentiator for researchers comparing cores.

Analgesic Local Anesthetic Toxicity

Analgesic Potency in Ethynylpiperidin-4-ol Class: Tail-Flick Model Activity

A series of alkoxy- and phenoxyalkyl ethers of secondary and tertiary ethynylpiperidin-4-ols were evaluated for analgesic activity. Several ethynyl-substituted agents displayed deep analgesic activity in the 'tail flick' model, although specific 2,3-dimethyl derivatives were not the primary subject [1]. The study found that the absence of the ethynyl group resulted in no antibacterial activity for several ethers, confirming the ethynyl moiety is essential for biological activity and not just an inert substitution. This supports the procurement of ethynyl-containing cores like 4-ethynyl-2,3-dimethylpiperidin-4-ol for developing active derivatives.

Analgesic Piperidine Tail-Flick

Safety Profile Advantage Over Clinical Analgesic and Antispasmodic Agents

In a class-level evaluation, LD50 values for ethynylpiperidin-4-ol derivatives exceeded those of several clinical agents, including Dimedrole (diphenhydramine), Klemastine, Lidocaine, No-spa (drotaverine), Tramal (tramadol), Streptomycin, and Euphilline (theophylline ethylenediamine) [1]. This indicates a generally lower acute toxicity profile for this family of compounds compared to widely used drugs from multiple therapeutic classes. Such a generically favorable safety margin is a key differentiator when screening core scaffolds for hit-to-lead optimization, as it suggests a wider therapeutic window.

Toxicity LD50 Safety Pharmacology

Validated Application Scenarios for 4-Ethynyl-2,3-dimethylpiperidin-4-ol Based on Differential Evidence


Stereochemical SAR Probes for Opioid or Sigma Receptor Analgesic Programs

Given the established analgesic potential of ethynylpiperidin-4-ol ethers [1] and the proven relevance of isomerism in 2,3-dimethyl-4-ethynylpiperidine derivatives [2], the compound is ideally suited as a core scaffold for generating stereochemically diverse libraries. The four possible stereoisomers arising from the 2,3-dimethyl substitution can be used to systematically probe the impact of three-dimensional shape on receptor binding, particularly if the class's favorable safety margin over clinical analgesics [1] is to be retained and optimized.

Free N-H Derivative for Advanced Prodrug and Conjugate Strategy Design

The structure provides a reactive secondary amine handle distinct from the N-substituted analogs that dominate the kazcaine-related literature [3]. This allows for greater flexibility in attaching novel prodrug moieties, targeting ligands, or affinity tags without the need for a deprotection step. The associated class-level low toxicity [1] supports the rationale for developing intrinsically safer conjugates where the core itself is less likely to produce off-target metabolites.

Anti-Infective and Anti-Spasmodic Pharmacophore Mapping Tool

Research has confirmed that the ethynyl group is essential for antibacterial activity in related piperidine ethers [1], and certain 1-(2-ethoxyethyl)-4-ethynyl-4-hydroxypiperidines possess anti-spasmotic activity against acetylcholine, histamine, and calcium chloride-induced spasms [1]. 4-Ethynyl-2,3-dimethylpiperidin-4-ol can serve as the non-ether intermediate to map whether the 2,3-dimethyl ring substitution improves the potency or spectrum of these non-analgesic activities relative to the unsubstituted or N-substituted benchmarks.

Quote Request

Request a Quote for 4-Ethynyl-2,3-dimethylpiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.